4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate 4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate
Brand Name: Vulcanchem
CAS No.: 32306-30-2
VCID: VC17275401
InChI: InChI=1S/C13H15ClNO5P/c1-3-17-21(16,18-4-2)20-13-11(14)12(19-15-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
SMILES:
Molecular Formula: C13H15ClNO5P
Molecular Weight: 331.69 g/mol

4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate

CAS No.: 32306-30-2

Cat. No.: VC17275401

Molecular Formula: C13H15ClNO5P

Molecular Weight: 331.69 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate - 32306-30-2

Specification

CAS No. 32306-30-2
Molecular Formula C13H15ClNO5P
Molecular Weight 331.69 g/mol
IUPAC Name (4-chloro-5-phenyl-1,2-oxazol-3-yl) diethyl phosphate
Standard InChI InChI=1S/C13H15ClNO5P/c1-3-17-21(16,18-4-2)20-13-11(14)12(19-15-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Standard InChI Key BBCWAAAUDNPDNG-UHFFFAOYSA-N
Canonical SMILES CCOP(=O)(OCC)OC1=NOC(=C1Cl)C2=CC=CC=C2

Introduction

Chemical Identification and Structural Properties

Molecular Composition and Nomenclature

4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate belongs to the class of organophosphate esters, featuring a substituted isoxazole ring. The compound’s systematic IUPAC name is diethyl (4-chloro-5-phenylisoxazol-3-yl) phosphate. Its molecular structure includes:

  • A central isoxazole ring substituted with a chlorine atom at position 4 and a phenyl group at position 5.

  • A phosphate group esterified with two ethyl groups at position 3 of the isoxazole ring .

The InChIKey identifier VLBRWDJSOHOVGF-UHFFFAOYSA-N provides a standardized representation of its stereochemical structure .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC13H15ClNO5P\text{C}_{13}\text{H}_{15}\text{ClNO}_5\text{P}
Molecular Weight331.71 g/mol
CAS Registry Number32306-30-2
Density1.293 g/cm³ (analog estimate)

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 4-chloro-5-phenyl-3-isoxazolyl diethyl phosphate typically involves:

  • Isoxazole Ring Formation: Condensation of chlorinated β-diketones with hydroxylamine to form the isoxazole core.

  • Phosphorylation: Reaction of the isoxazole intermediate with diethyl chlorophosphate under basic conditions .

A related compound, dimethyl (5-phenyl-1,2-oxazol-3-yl) phosphate (CAS 21694-31-5), demonstrates analogous synthetic routes, albeit with methyl substituents .

Industrial Applications

While direct applications of this compound are sparingly documented, its structural analogs are widely used as:

  • Insecticides: Derivatives like Isoxathion (O,O-diethyl O-(5-phenyl-3-isoxazolyl) phosphorothionate) exhibit potent acetylcholinesterase inhibition .

  • Chemical Intermediates: Substituted isoxazolyl phosphates serve as precursors in agrochemical synthesis .

Toxicological Profile

Table 2: Comparative Toxicity of Isoxazolyl Phosphates

CompoundLD₅₀ (Oral, Mouse)Reference
4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate20 mg/kg
Dimethyl (5-phenyl-1,2-oxazol-3-yl) phosphate182.1ºC (Flash Point)

Metabolic and Environmental Fate

Biotransformation in Plants

Studies on Isoxathion, a structurally related phosphorothionate, reveal that plant metabolism involves:

  • Hydrolysis: Cleavage of the phosphate ester bond to yield 3-hydroxy-5-phenylisoxazole.

  • Conjugation: Glucuronidation or glycosylation of the hydroxylated metabolite to form water-soluble derivatives (e.g., 3-(β-D-glucopyranosyloxy)-5-phenylisoxazole) .

These pathways suggest that 4-chloro-5-phenyl-3-isoxazolyl diethyl phosphate may undergo similar detoxification mechanisms, though the chlorine substituent could alter reaction kinetics.

Environmental Persistence

No direct data exist for this compound, but its physicochemical properties (e.g., vapor pressure 1.46×1051.46 \times 10^{-5} mmHg at 25°C for analogs ) indicate moderate environmental mobility. Hydrolysis half-lives in aquatic systems are likely pH-dependent, as observed in other organophosphates.

Future Research Directions

  • Metabolic Studies: Elucidate the role of cytochrome P450 enzymes in mammalian detoxification.

  • Ecotoxicology: Assess bioaccumulation potential in non-target organisms.

  • Synthetic Optimization: Develop greener synthesis routes to reduce hazardous byproducts.

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